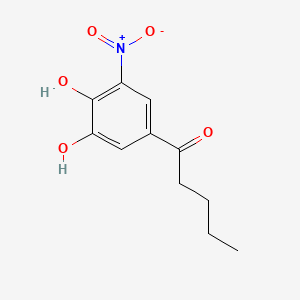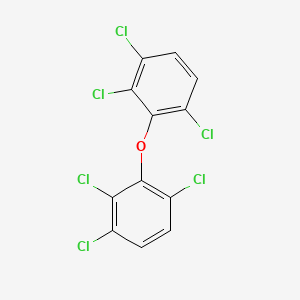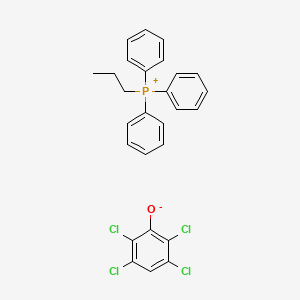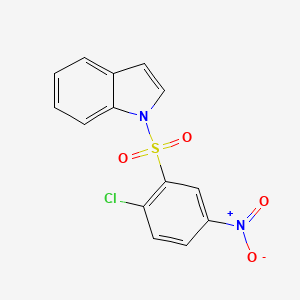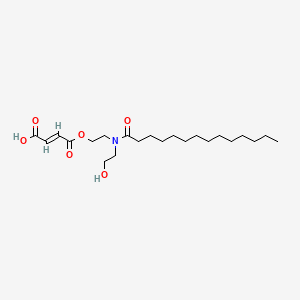
Xylityl glycoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylityl glycoside is a natural hydrophilic skincare ingredient derived from the glycosylation of xylitol, a polyol sugar known for its moisturizing properties. It is commonly found in the sugars of wheat and wood cellulose. This compound is valued for its ability to improve the epidermal water content by increasing dermal water reservoirs and enhancing hyaluronic acid production in the skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Xylityl glycoside is synthesized through the glycosylation of xylitol. This process involves the reaction of xylitol with glucose under specific conditions to form the glycoside bond. The reaction typically requires the presence of an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the glycoside .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological methods to produce xylitol from xylose, glucose, or biomass hydrolysate. Microbial production of xylitol has gained attention due to its eco-friendly nature and wide substrate availability. Chemical synthesis of xylitol from xylose remains the dominant route for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Xylityl glycoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Glycosylation: Acid catalysts, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the glycosylation of xylitol is this compound. Oxidation and reduction reactions can lead to various derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Xylityl glycoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly used in skincare products for its moisturizing and skin-conditioning properties. In the medical field, this compound is explored for its potential to enhance the absorption of active ingredients and improve skin hydration .
Mecanismo De Acción
Xylityl glycoside exerts its effects by optimizing the skin’s hydrous flow. It controls water circulation and reserves, reinforcing the synthesis of essential lipids and proteins involved in the organization of the corneus layer. This “anti-dehydration shield” action helps improve the epidermal water content and enhances hyaluronic acid production in the skin .
Comparación Con Compuestos Similares
Similar Compounds
Xylitol: A sugar alcohol derived from wood, particularly birch bark, known for its sweetening properties and use in dental care.
Glucose: A simple sugar that serves as a building block for various glycosides.
Anhydroxylitol: A derivative of xylitol used in combination with xylityl glycoside for enhanced moisturizing effects.
Uniqueness
This compound is unique due to its dual-action moisturizing properties. It not only increases the water content of the skin but also improves the skin barrier by enhancing lipid and protein synthesis. This makes it a valuable ingredient in skincare formulations aimed at improving skin hydration and overall health .
Propiedades
Número CAS |
1095751-96-4 |
|---|---|
Fórmula molecular |
C11H22O10 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
(2S,3R,4R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H22O10/c12-1-4(14)7(16)5(15)3-20-11-10(19)9(18)8(17)6(2-13)21-11/h4-19H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |
Clave InChI |
LTBAFRQKFIMYQK-DLWPFLMGSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC(C(C(CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


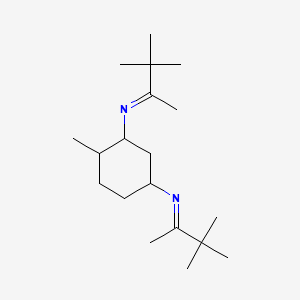

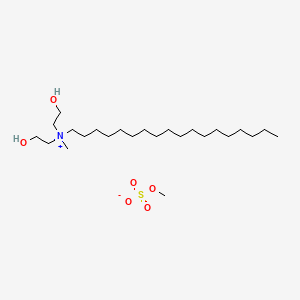

![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)

